REACTION_CXSMILES
|
Cl.[CH:2]1([N:5]2[C:14]3[C:9](=[C:10]([CH3:17])[C:11]([F:16])=[C:12]([F:15])[CH:13]=3)[C:8](=[O:18])[C:7]([C:19]([O:21]CC)=[O:20])=[CH:6]2)[CH2:4][CH2:3]1>C(O)(=O)C>[CH:2]1([N:5]2[C:14]3[C:9](=[C:10]([CH3:17])[C:11]([F:16])=[C:12]([F:15])[CH:13]=3)[C:8](=[O:18])[C:7]([C:19]([OH:21])=[O:20])=[CH:6]2)[CH2:3][CH2:4]1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)F)F)C)=O)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
by washing with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)F)F)C)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |